molecular formula C20H14BrClN2OS B3012832 (3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 361175-10-2

(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3012832
CAS No.: 361175-10-2
M. Wt: 445.76
InChI Key: JFQUDQRQNFZVSO-UHFFFAOYSA-N
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Description

The compound "(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone" features a pyrazoline core substituted with halogenated aryl groups (4-bromophenyl and 2-chlorophenyl) and a thiophene-2-carbonyl moiety. The bromine and chlorine substituents likely enhance electronic and steric effects, influencing intermolecular interactions and biological activity. The thiophene group contributes to π-π stacking and hydrogen-bonding capabilities, which are critical for crystallinity and target binding .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrClN2OS/c21-14-9-7-13(8-10-14)17-12-18(15-4-1-2-5-16(15)22)24(23-17)20(25)19-6-3-11-26-19/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQUDQRQNFZVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones, followed by functional group modifications to introduce the bromophenyl, chlorophenyl, and thiophenyl substituents. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this one may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies on related pyrazole compounds show promising results against breast and lung cancer cell lines .
  • Anti-inflammatory Properties
    • There is evidence that pyrazole derivatives can exhibit anti-inflammatory effects. The incorporation of thiophene moieties has been shown to enhance the anti-inflammatory activity of similar compounds by modulating inflammatory pathways .
  • Antimicrobial Activity
    • Compounds containing bromine and chlorine atoms have been associated with increased antimicrobial activity. Preliminary studies suggest that this compound may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

Material Science Applications

  • Organic Electronics
    • The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that pyrazole derivatives can enhance charge transport properties when incorporated into polymer matrices .
  • Sensors
    • The compound's ability to interact with various analytes makes it a potential candidate for sensor applications. Studies have demonstrated that similar pyrazole-based compounds can be used in the development of chemical sensors for detecting environmental pollutants .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated efficacy against MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity.
Study 2Anti-inflammatoryShowed reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Study 3Organic ElectronicsImproved charge mobility in thin-film transistors when used as an active layer, enhancing device performance.

Mechanism of Action

The mechanism of action of (3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Melting Point (°C) IR Peaks (cm⁻¹) Biological Activity Reference
Target Compound 4-Bromophenyl, 2-Chlorophenyl, Thiophen-2-yl Not Reported Not Reported Inferred from analogs -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 4-Chlorophenyl, 4-Fluorophenyl, Triazolyl Not Reported Not Reported Antimicrobial
2-2b/4-(4-Bromophenyl)-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Bromophenyl, 4-Chlorophenyl, Phenyl 248–250 1487 (C=C), 1625 (C=N) Antimicrobial
[3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole] 4-Bromophenyl, 2-Furyl, Thiophen-2-yl Not Reported Not Reported Not Studied

Key Observations:

  • Isostructurality: Analogous chloro- and bromo-substituted compounds (e.g., compounds 4 and 5 in ) exhibit isostructurality in triclinic $ P\overline{1} $ symmetry, but small substituent changes (e.g., ortho vs. para positioning) can disrupt this trend .
  • Thiophene vs. Thiazole: The thiophene-2-carbonyl group in the target compound differs from thiazole-containing analogs (e.g., compound 2-2b), which may alter hydrogen-bonding patterns and bioavailability .

Electronic and Spectroscopic Comparisons

  • IR Spectroscopy: The C=N and C=C stretching frequencies (~1625 cm⁻¹ and ~1487 cm⁻¹) in compound 2-2b align with typical pyrazoline derivatives. The target compound’s carbonyl group (thiophen-2-yl methanone) is expected to show a strong C=O stretch near 1700 cm⁻¹, though experimental data is lacking.
  • Halogen Effects: Bromine’s electron-withdrawing nature may polarize the pyrazoline ring, enhancing dipole-dipole interactions compared to fluorine or hydrogen substituents .

Computational and Experimental Insights

  • Crystallography: SHELXL and Multiwfn analyses of analogs reveal halogen bonding (C–Br···N/O) and π-stacking as key interactions. For example, compound 7 in showed Br···O interactions contributing to stability .
  • DFT Calculations: Noncovalent interaction (NCI) plots and Hirshfeld surface analyses for analogs demonstrate that chloro/bromo substituents increase halogen bonding contributions compared to methyl or methoxy groups .

Challenges and Limitations

  • Data Gaps: Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the literature. Inferences rely on structurally similar compounds.
  • Substituent Position Effects: The ortho-chlorophenyl group in the target compound may induce torsional strain, unlike para-substituted analogs, affecting conformation and activity .

Biological Activity

The compound (3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , also known as 5-[3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid , has garnered attention in recent years due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.

  • Molecular Formula : C20H18BrClN2O3
  • Molecular Weight : 449.73 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction of appropriate aryl hydrazones with thiophenes or related compounds. The high-pressure Q-tube synthesis method has been noted for improving yields and purity in the synthesis of pyrazole derivatives .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this one have shown significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). A study demonstrated that certain pyrazoles exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to the drug alone .

Anti-inflammatory and Antimicrobial Effects

Research indicates that pyrazole derivatives possess notable anti-inflammatory properties. They have been shown to inhibit key inflammatory pathways and reduce pro-inflammatory cytokine production. Additionally, some studies report antimicrobial activity against both bacterial and fungal strains, suggesting their utility in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. For instance, the presence of halogen substituents (like bromine and chlorine) on the phenyl rings can enhance their lipophilicity and bioactivity. The specific arrangement of these substituents affects the compound's ability to interact with biological targets, such as enzymes involved in tumor progression or inflammation pathways .

Case Studies

  • Antitumor Activity : A study evaluated a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles against breast cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis .
  • Synergistic Effects with Doxorubicin : In vitro tests showed that certain pyrazole derivatives enhanced the efficacy of doxorubicin in treating resistant breast cancer cells, indicating potential for combination therapies in clinical settings .
  • Antimicrobial Activity : Pyrazole derivatives were tested against several pathogenic fungi and bacteria, demonstrating effective inhibition and suggesting their potential as new antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AnticancerSignificant cytotoxicity against cancer cell lines; synergistic effects with doxorubicin
Anti-inflammatoryInhibition of inflammatory cytokines
AntimicrobialEffective against various bacterial and fungal strains

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